Cas no 934-73-6 (1-Chloro-4-(methylsulfinyl)benzene)

1-Chloro-4-(methylsulfinyl)benzene structure
934-73-6 structure
商品名:1-Chloro-4-(methylsulfinyl)benzene
CAS番号:934-73-6
MF:C7H7ClOS
メガワット:174.647879838943
MDL:MFCD00040898
CID:805106
PubChem ID:13626

1-Chloro-4-(methylsulfinyl)benzene 化学的及び物理的性質

名前と識別子

    • 1-Chloro-4-(methylsulfinyl)benzene
    • 4-Chlorophenyl methyl sulfoxide
    • Benzene,1-chloro-4-(methylsulfinyl)-
    • p-Chlorophenyl methyl sulfoxide
    • 4-chlorophenyl methyl sulphoxide
    • methyl 4-chlorophenyl sulfoxide
    • PARA-CHLOROPHENYLMETHYLSULPHOXIDE
    • sulfoxide,p-chlorophenylmethyl
    • 1-Chloro-4-(methylsulfinyl)benzene (ACI)
    • Sulfoxide, p-chlorophenyl methyl (6CI, 7CI, 8CI)
    • (±)-p-Chlorophenyl methyl sulfoxide
    • 1-Chloro-4-methanesulfinylbenzene
    • 1-Chloro-4-methylsulfinylbenzene
    • Methyl p-chlorophenyl sulfoxide
    • NSC 525727
    • CCRIS 6732
    • UNII-6MHM4Y0Y72
    • DB-328897
    • F81492
    • EN300-705687
    • BS-29632
    • Q27896896
    • DTXSID8023975
    • AKOS006283704
    • 4-Chlorophenyl methyl sulfoxide, (+/-)-
    • SCHEMBL196857
    • CS-0208117
    • 934-73-6
    • NSC-525727
    • Sulfoxide, p-chlorophenyl methyl
    • BRN 2041795
    • 6MHM4Y0Y72
    • Benzene, 1-chloro-4-(methylsulfinyl)-
    • 4-Chlorophenylmethylsulfoxide
    • (+/-)-4-chlorophenyl methyl sulfoxide
    • J-523871
    • NSC525727
    • NS00009329
    • MDL: MFCD00040898
    • インチ: 1S/C7H7ClOS/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,1H3
    • InChIKey: UBDUBBTYCRJUHW-UHFFFAOYSA-N
    • ほほえんだ: O=S(C)C1C=CC(Cl)=CC=1

計算された属性

  • せいみつぶんしりょう: 173.99100
  • どういたいしつりょう: 173.990613
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 130
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 36.3
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 密度みつど: 1.2645 (estimate)
  • ふってん: 300.5°C at 760 mmHg
  • フラッシュポイント: 135.5°C
  • 屈折率: 1.621
  • PSA: 36.28000
  • LogP: 2.94310

1-Chloro-4-(methylsulfinyl)benzene セキュリティ情報

1-Chloro-4-(methylsulfinyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR957023-1g
P-Chlorophenyl methyl sulfoxide
934-73-6 95%
1g
£555.00 2025-02-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1278787-1g
P-Chlorophenyl methyl sulfoxide
934-73-6 98%
1g
¥2152.00 2024-04-24
Enamine
EN300-705687-10.0g
1-chloro-4-methanesulfinylbenzene
934-73-6 95%
10g
$938.0 2023-06-04
A2B Chem LLC
AH82312-1g
P-Chlorophenyl methyl sulfoxide
934-73-6 95%
1g
$186.00 2024-07-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBS0549-250mg
1-chloro-4-methanesulfinylbenzene
934-73-6 95%
250mg
¥756.0 2024-04-16
A2B Chem LLC
AH82312-100mg
P-Chlorophenyl methyl sulfoxide
934-73-6 95%
100mg
$85.00 2024-07-18
A2B Chem LLC
AH82312-250mg
P-Chlorophenyl methyl sulfoxide
934-73-6 95%
250mg
$118.00 2024-07-18
eNovation Chemicals LLC
Y1015079-5g
P-CHLOROPHENYL METHYL SULFOXIDE
934-73-6 97%
5g
$810 2024-06-06
1PlusChem
1P00GS94-100mg
P-Chlorophenyl methyl sulfoxide
934-73-6 98%
100mg
$61.00 2025-02-27
A2B Chem LLC
AH82312-5g
P-Chlorophenyl methyl sulfoxide
934-73-6 95%
5g
$532.00 2024-07-18

1-Chloro-4-(methylsulfinyl)benzene 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Methyl phenyl sulfoxide ,  Dimethyldioxirane Solvents: Acetone ,  Chloroform
リファレンス
Dioxirane epoxidation of alkenes
Adam, Waldemar; Saha-Moeller, Chantu R.; Zhao, Cong-Gui, Organic Reactions (Hoboken, 2002, 61,

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 2739695-52-2 ;  4.5 h, 1 atm, rt
リファレンス
Photocatalytic Activity of Ruthenium(II) Complex with 1,10-Phenanthroline-3,8-dicarboxylic Acid in Aerobic Oxidation Reactions
Zenkov, I. S.; Yakushev, A. A.; Abel, A. S.; Averin, A. D.; Bessmertnykh-Lemeune, A. G.; et al, Russian Journal of Organic Chemistry, 2021, 57(9), 1398-1404

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: 2685787-09-9 Solvents: Methanol ;  10 h, 25 °C
リファレンス
Incorporating Photochromic Triphenylamine into a Zirconium-Organic Framework for Highly Effective Photocatalytic Aerobic Oxidation of Sulfides
Zou, Xin-Nan; Zhang, Deshan; Luan, Tian-Xiang; Li, Qiang ; Li, Lei; et al, ACS Applied Materials & Interfaces, 2021, 13(17), 20137-20144

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: [4-[2-[10-[2-(4-Carboxyphenyl)ethynyl]-9-anthracenyl]ethynyl]benzoato(2-)-κO,κO′… Solvents: Methanol ,  Chloroform ;  3 h, rt
リファレンス
Selective photooxidation of sulfides mediated by singlet oxygen using visible-light-responsive coordination polymers
Liang, Xiao; Guo, Zhifen; Wei, Hongxia; Liu, Xin; Lv, Hui; et al, Chemical Communications (Cambridge, 2018, 54(92), 13002-13005

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Vanadium, [[2,2′-[(2,2-dimethyl-1,3-propanediyl)bis[(nitrilo-κN)methylidyne]]bis… Solvents: Ethanol ;  10 min, 25 °C
リファレンス
Ni(II) and V(IV) Schiff base complexes derived from 2,2'-dimethylpropandiamine: the crystal structure, electrochemical properties and catalytic activities in oxidation of sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid; Bahrami, Arezo; Wojtczak, Andrzej; et al, Journal of Coordination Chemistry, 2017, 70(8), 1424-1437

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 2,3-Benzodioxin-1,4-dione Solvents: Dichloromethane ;  8 h, 25 °C
リファレンス
Metal- and additive-free oxygen-atom transfer reaction: an efficient and chemoselective oxidation of sulfides to sulfoxides with cyclic diacyl peroxides
Gan, Shaoyan; Yin, Junjie; Yao, Yuan; Liu, Yang; Chang, Denghu; et al, Organic & Biomolecular Chemistry, 2017, 15(12), 2647-2654

ごうせいかいろ 7

はんのうじょうけん
1.1 Catalysts: Molybdovanadophosphoric acid (H5PMo10V2O40) Solvents: Acetic acid ;  1 h, 70 °C; cooled
リファレンス
Electron Transfer-Oxygen Transfer Oxygenation of Sulfides Catalyzed by the H5PV2Mo10O40 Polyoxometalate
Khenkin, Alexander M.; Leitus, Gregory; Neumann, Ronny, Journal of the American Chemical Society, 2010, 132(33), 11446-11448

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: 12-Hexyl-6-hydroxy-5H-dibenzo[b,h]fluorene-5,11,13-trione Solvents: 1,1,1,3,3,3-Hexafluoro-2-propanol ;  2 min, rt; 60 min, rt
リファレンス
KuQuinone as a Highly Stable and Reusable Organic Photocatalyst in Selective Oxidation of Thioethers to Sulfoxides
Forchetta, Mattia ; Sabuzi, Federica; Stella, Lorenzo ; Conte, Valeria; Galloni, Pierluca, Journal of Organic Chemistry, 2022, 87(21), 14016-14025

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Niobium (complexes with O2 and chitosan, sodium salts) ,  Chitosan Solvents: Water ;  3 h, rt
リファレンス
Organic-solvent-free oxidation of styrene, phenol and sulfides with H2O2 over eco-friendly niobium and tantalum based heterogeneous catalysts
Talukdar, Hiya; Saikia, Gangutri; Das, Arpita; Sultana, Sazida Y.; Islam, Nashreen S., Journal of Industrial and Engineering Chemistry (Amsterdam, 2023, 121, 249-263

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: 1989691-31-7 Solvents: Methanol ,  Methanol-d4 ,  Water ;  3 h, 23 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Highly efficient and chemoselective oxidation of sulfides catalyzed by iron(III) corroles with iodobenzene diacetate
Chen, Tse-Hong; Kwong, Ka Wai; Lee, Ngo Fung; Ranburger, Davis; Zhang, Rui, Inorganica Chimica Acta, 2016, 451, 65-72

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of dioxobis[μ-(peroxy-κO1:κO1,κO2)… Solvents: Acetonitrile ,  Water ;  120 min, 293 K
リファレンス
Highly efficient oxidation of sulfides with hydrogen peroxide catalyzed by [SeO4{WO(O2)2}2]2-
Kamata, Keigo; Hirano, Tomohisa; Mizuno, Noritaka, Chemical Communications (Cambridge, 2009, (26), 3958-3960

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 2962812-46-8 Solvents: Methanol ;  30 min, 50 °C
リファレンス
Two 3D Two-Fold Interpenetrated Dia-Like Polyoxometalate-Based Metal-Organic Frameworks: Synthesis and Sulfide Selective Oxidation Activity
Bai, Xue; Han, Xu; Wang, Yuxin; Zhang, Ange; Yang, Yanli; et al, Inorganic Chemistry, 2023, 62(33), 13221-13229

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: 2-Iodyl-3-propoxypyridine Solvents: Acetonitrile ;  rt
1.2 rt → reflux; 2.5 h, reflux; reflux → rt
1.3 Reagents: Sodium thiosulfate Solvents: Water ;  rt
リファレンス
Preparation, X-ray Structure, and Reactivity of 2-Iodylpyridines: Recyclable Hypervalent Iodine(V) Reagents
Yoshimura, Akira; Banek, Christopher T.; Yusubov, Mekhman S.; Nemykin, Victor N.; Zhdankin, Viktor V., Journal of Organic Chemistry, 2011, 76(10), 3812-3819

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Acetic acid ;  0 °C
1.2 Reagents: (-)-Methyl phenyl sulfoxide Solvents: Water ;  overnight, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  basified
リファレンス
Access to N-cyanosulfoximines by transition metal-free iminations of sulfoxides
Dannenberg, C. A.; Fritze, L.; Krauskopf, F.; Bolm, C., Organic & Biomolecular Chemistry, 2017, 15(5), 1086-1090

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrochloric acid ,  Oxygen Catalysts: Rose Bengal Solvents: Ethanol ;  18 h, rt
リファレンス
A simple metal-free catalytic sulfoxidation under visible light and air
Gu, Xiangyong; Li, Xiang; Chai, Yahong; Yang, Qi; Li, Pixu; et al, Green Chemistry, 2013, 15(2), 357-361

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Solvents: Water ;  15 min, rt
リファレンス
Selective oxidation of sulfides with H2O2 catalyzed by silica-tungstate core-shell nanoparticles
Sreedhar, B.; Radhika, P.; Neelima, B.; Hebalkar, Neha; Mishra, A. K., Catalysis Communications, 2008, 10(1), 39-44

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate ,  Water Catalysts: Chromium(1+), [[rel-2,2′-[(1R,2R)-1,2-cyclohexanediylbis[(nitrilo-κN)methylidyne… Solvents: Methanol ;  60 min, 23 °C
リファレンス
Visible light generation of chromium(V)-oxo salen complexes and mechanistic insights into catalytic sulfide oxidation
Klaine, Seth; Fung Lee, Ngo; Dames, Angeline; Zhang, Rui, Inorganica Chimica Acta, 2020, 509,

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Copper, [[4,4′-[(1-methyl-1,2-ethanediyl)bis[(nitrilo-κN)ethylidyne]]bis[1,3-ben… Solvents: Ethanol ;  20 min, 25 °C
リファレンス
Catalytic activity and electrochemical properties of Cu(II)-Schiff base complex encapsulated in the nanocavities of zeolite-Y for oxidation of olefins and sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid, Journal of Coordination Chemistry, 2017, 70(15), 2736-2750

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Acetic anhydride ,  Carbamide peroxide Catalysts: Imidazole ,  Iron oxide (Fe3O4) ,  Silica ,  2102606-38-0 Solvents: Ethanol ;  5 min, rt
リファレンス
Mn-Schiff base complex supported on magnetic nanoparticles: Synthesis, crystal structure, electrochemical properties and catalytic activities for oxidation of olefins and sulfides
Rayati, Saeed; Khodaei, Elham; Jafarian, Majid; Wojtczak, Andrzej, Polyhedron, 2017, 133, 327-335

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato… Solvents: Chloroform-d ;  100 h, 25 °C
リファレンス
Visible light-promoted selective oxidation of sulfides to sulfoxides catalyzed by ruthenium porphyrins with iodobenzene diacetate
Chen, Tse-Hong; Yuan, Zhibo; Carver, Aaron; Zhang, Rui, Applied Catalysis, 2014, 478, 275-282

1-Chloro-4-(methylsulfinyl)benzene Raw materials

1-Chloro-4-(methylsulfinyl)benzene Preparation Products

1-Chloro-4-(methylsulfinyl)benzene 関連文献

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推奨される供給者
Amadis Chemical Company Limited
(CAS:934-73-6)1-Chloro-4-(methylsulfinyl)benzene
A922712
清らかである:99%/99%/99%/99%
はかる:1.0g/5.0g/10.0g/25.0g
価格 ($):174.0/568.0/966.0/1932.0